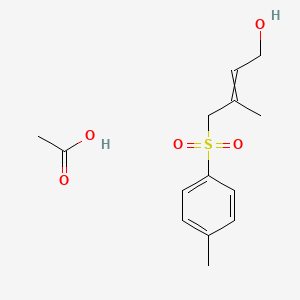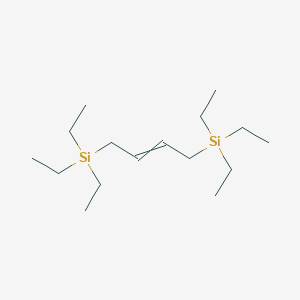
(But-2-ene-1,4-diyl)bis(triethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(But-2-ene-1,4-diyl)bis(triethylsilane) is an organosilicon compound characterized by the presence of two triethylsilane groups attached to a but-2-ene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (But-2-ene-1,4-diyl)bis(triethylsilane) typically involves the hydrosilylation of but-2-yne with triethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of (But-2-ene-1,4-diyl)bis(triethylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds .
Types of Reactions:
Common Reagents and Conditions:
Reduction: Common reagents include boron trifluoride (BF3) and triethylsilane (TES) under mild conditions.
Substitution: Reagents such as halides and nucleophiles are used in substitution reactions, often requiring the presence of a catalyst.
Major Products:
Applications De Recherche Scientifique
(But-2-ene-1,4-diyl)bis(triethylsilane) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (But-2-ene-1,4-diyl)bis(triethylsilane) involves its ability to participate in hydrosilylation reactions. The compound acts as a hydrosilylation agent, transferring the silyl group to unsaturated substrates such as alkenes and alkynes. This process is facilitated by the presence of a catalyst, typically a transition metal such as platinum or palladium . The molecular targets include unsaturated carbon-carbon bonds, and the pathways involved are primarily those of addition and substitution reactions .
Comparaison Avec Des Composés Similaires
Triethylsilane (TES): A simpler silane compound used in reduction reactions and as a hydrosilylation agent.
(But-2-ene-1,4-diyl)bis(trimethylsilane): Similar in structure but with trimethylsilane groups instead of triethylsilane, leading to different reactivity and applications.
Uniqueness: (But-2-ene-1,4-diyl)bis(triethylsilane) is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other silane compounds. Its ability to undergo selective hydrosilylation and substitution reactions makes it valuable in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
58458-84-7 |
|---|---|
Formule moléculaire |
C16H36Si2 |
Poids moléculaire |
284.63 g/mol |
Nom IUPAC |
triethyl(4-triethylsilylbut-2-enyl)silane |
InChI |
InChI=1S/C16H36Si2/c1-7-17(8-2,9-3)15-13-14-16-18(10-4,11-5)12-6/h13-14H,7-12,15-16H2,1-6H3 |
Clé InChI |
VKHZZFJWPMCOHR-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CC=CC[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


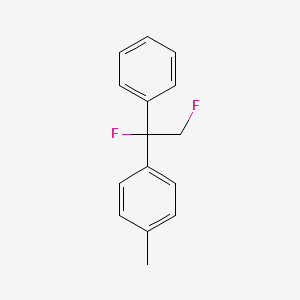
![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
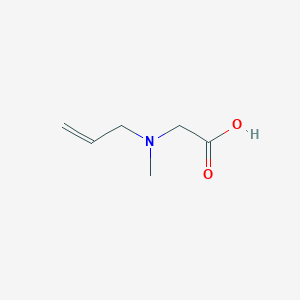
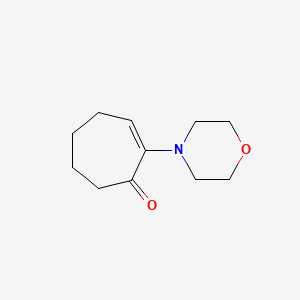
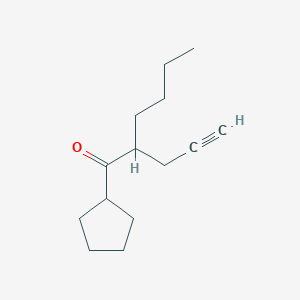
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)

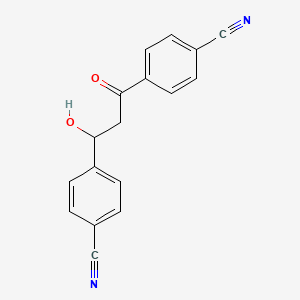


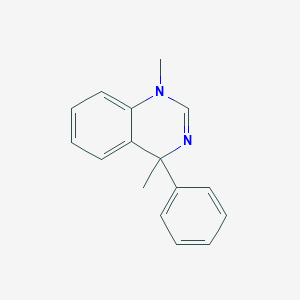
![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)

